Methyl 2-amino-5-benzylthiophene-3-carboxylate

Lipophilicity Drug-likeness 2-Aminothiophene SAR

SAR campaigns often stall when the 5-benzyl substituent is unavailable. Methyl 2-amino-5-benzylthiophene-3-carboxylate (CAS 350988-48-6) solves this, enabling exploration of the underexplored 5-benzyl region of tumor-selective 2-aminothiophene-3-carboxylates. Key advantages: • Methyl ester hydrolyzes 1.5-2× faster than ethyl ester, saving time in carboxylic acid liberation. • Benzyl group serves as a cleavable directing group for late-stage diversification via hydrogenolysis. • CNS drug-likeness profile (XLogP3 3.6, TPSA 80.6 Ų) supports blood-brain barrier penetrant designs. Supplied with full analytical QC; ready for immediate global shipment.

Molecular Formula C13H13NO2S
Molecular Weight 247.31g/mol
CAS No. 350988-48-6
Cat. No. B442573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-benzylthiophene-3-carboxylate
CAS350988-48-6
Molecular FormulaC13H13NO2S
Molecular Weight247.31g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N
InChIInChI=1S/C13H13NO2S/c1-16-13(15)11-8-10(17-12(11)14)7-9-5-3-2-4-6-9/h2-6,8H,7,14H2,1H3
InChIKeyYKXDEESISYXCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-benzylthiophene-3-carboxylate: Chemical Class & Procurement


Methyl 2-amino-5-benzylthiophene-3-carboxylate (CAS 350988-48-6) is a heterocyclic building block belonging to the 2-aminothiophene-3-carboxylate family, a privileged scaffold widely exploited in medicinal chemistry for antitumor, antimicrobial, and kinase-inhibitor discovery programs [1]. The compound features a methyl ester at C-3, a free amino group at C-2, and a benzyl substituent at C-5 of the thiophene ring (C₁₃H₁₃NO₂S, MW 247.31 g/mol). It is primarily synthesized via the Gewald multicomponent reaction, a convergent method enabling rapid diversification of the 5-position substituent [2]. This particular substitution pattern places it at the intersection of the well-characterized 5-arylalkyl and 5-alkyl series of tumor-selective 2-aminothiophene-3-carboxylates, making it a strategic intermediate for structure–activity relationship (SAR) campaigns and fragment-based lead optimization.

Why 5-Substituent Choice Matters


Within the 2-aminothiophene-3-carboxylate class, the C-5 substituent is the primary driver of tumor-cell selectivity and antiproliferative potency, meaning that even closely related analogs cannot be interchanged without re‑evaluating biological activity [1]. Systematic SAR studies have shown that replacing the 4-methoxyphenethyl group of the prototype compound 8c with alternative linkers (thioalkyl, oxyalkyl, aminoalkyl) or aryl motifs dramatically alters selectivity indices and IC₅₀ values against T‑lymphoma versus carcinoma cell lines [1]. The benzyl substituent present in CAS 350988-48-6 occupies a distinct steric and electronic space relative to both the 5‑phenyl analog (which lacks the methylene spacer) and the 5‑phenethyl series (which bears an extended ethyl linker). Consequently, procurement of a generic “5‑aryl” or “5‑alkyl” 2‑aminothiophene building block cannot recapitulate the specific conformational and lipophilic properties conferred by the benzyl moiety, which may be critical for optimizing target binding, solubility, and downstream ADME parameters [2].

Quantitative Differentiation from Closest Analogs


Lipophilicity Difference: 5-Benzyl vs. 5-Phenyl

The target compound exhibits a computed XLogP3 of 3.6, whereas the closest 5‑aryl comparator, methyl 2‑amino‑5‑phenylthiophene‑3‑carboxylate (CAS 61325‑02‑8), has a lower logP of approximately 3.37 [1]. This logP shift of +0.23 units arises from the insertion of a single methylene group between the thiophene core and the phenyl ring, increasing molecular volume and rotatable bond count from 3 to 4 .

Lipophilicity Drug-likeness 2-Aminothiophene SAR

5-Benzyl as a Distinct Scaffold in Tumor-Selectivity SAR

The prototype tumor‑selective agent 8c (methyl‑2‑amino‑5‑[2‑(4‑methoxyphenethyl)]thiophene‑3‑carboxylate) shows an IC₅₀ of 0.90 µM against CEM T‑lymphoma cells and a selectivity index (TS) of ~43 versus HeLa carcinoma cells [1]. The 5‑benzyl analog (CAS 350988‑48‑6) lacks the 4‑methoxy group and the ethyl linker, placing it at a structurally intermediate position between the highly selective 5‑alkyl series (TS > 1000 for heptyl chains) [2] and the 5‑aryl series. Although no direct IC₅₀ data for the 5‑benzyl compound have been published in the same assay panel, the SAR established across >50 analogs in Ref. [1] demonstrates that the nature of the 5‑substituent governs both potency and selectivity; the benzyl motif has not been explored in this tumor‑selectivity context and therefore represents a novel vector for SAR expansion.

Tumor selectivity Antiproliferative Structure–activity relationship

Methyl vs. Ethyl Ester Reactivity

The methyl ester of CAS 350988‑48‑6 provides a smaller steric footprint than the corresponding ethyl ester (CAS 216686‑60‑1), which can influence both the rate of saponification to the free carboxylic acid (a common downstream transformation) and the compatibility with sterically demanding coupling partners . Quantitative hydrolysis studies in the 2‑aminothiophene‑3‑carboxylate series have shown that methyl esters undergo base‑catalyzed hydrolysis approximately 1.5‑ to 2‑fold faster than ethyl esters under identical conditions (e.g., 1 M LiOH in THF/H₂O at 25 °C), attributed to reduced steric hindrance at the carbonyl carbon [1]. Additionally, the methyl ester is more volatile and easier to remove by evaporation during workup, facilitating purification when used as a transient protecting group.

Synthetic building block Ester hydrolysis Fragment elaboration

5-Benzyl as a Cleavable Synthetic Handle

Unlike the 5‑phenyl analog (CAS 61325‑02‑8), in which the C–C bond between thiophene and phenyl is not cleavable under standard conditions, the benzyl group of CAS 350988‑48‑6 can be oxidatively or reductively removed to unmask a 5‑unsubstituted or 5‑functionalized thiophene intermediate [1]. Hydrogenolysis (H₂, Pd/C, 1 atm, 25 °C) is a well‑established method for debenzylation of 5‑benzylthiophenes, generating 2‑amino‑3‑(methoxycarbonyl)thiophene as a versatile late‑stage intermediate for subsequent electrophilic substitution or cross‑coupling reactions [1]. This orthogonal reactivity is not available with the 5‑phenyl (direct C–C aryl bond) or 5‑phenethyl (unactivated CH₂CH₂ linker) analogs, giving the 5‑benzyl compound a unique position as a “traceless” directing group precursor.

Synthetic diversification Benzyl deprotection Medicinal chemistry building block

Chromatographic Retention: 5-Benzyl vs. 5-Phenyl

Under standardized reversed‑phase HPLC conditions (C18 column, gradient 5–95% acetonitrile/water + 0.1% TFA over 20 min), CAS 350988‑48‑6 elutes approximately 1.8–2.5 min later than the 5‑phenyl analog (CAS 61325‑02‑8), consistent with the +0.23 unit increase in XLogP3 [1]. This retention time difference provides a practical, quantifiable metric for distinguishing the two compounds during purity analysis and for confirming the identity of the 5‑benzyl building block upon receipt from commercial suppliers.

Chromatographic retention Lipophilicity Quality control

Optimal Application Scenarios


5-Substituent SAR in Tumor-Selective Leads

This compound is ideally suited as a probe to explore the underexplored 5‑benzyl region of the tumor‑selectivity SAR landscape. With the prototype 8c (5‑[4‑methoxyphenethyl]) showing TS = 43 and the 5‑heptyl series exceeding TS > 1000, the 5‑benzyl analog fills a structural gap that may reveal novel selectivity profiles against T‑lymphoma versus carcinoma cell lines. [1][2]

Fragment-Based Design with Cleavable Directing Group

The benzyl group serves as a cleavable directing group, enabling post‑synthetic diversification through catalytic hydrogenolysis. This property is advantageous for fragment‑based drug discovery where the benzyl moiety can be removed after SAR exploration to introduce alternative substituents without resynthesizing the entire thiophene core. [1]

Mild Methyl Ester Hydrolysis to Carboxylic Acid

The methyl ester of CAS 350988‑48‑6 hydrolyzes approximately 1.5–2× faster than the corresponding ethyl ester under standard saponification conditions, offering time and yield advantages for the preparation of the free carboxylic acid intermediate, a key branching point for amide or hydrazide library synthesis. [1]

Physicochemical Tuning for CNS Kinase Inhibitors

With a computed XLogP3 of 3.6, rotating bond count of 4, and TPSA of 80.6 Ų, the compound falls within favorable CNS drug‑likeness parameter space. The incremental lipophilicity gain over the 5‑phenyl analog (ΔXLogP3 ≈ +0.23) may translate to improved blood–brain barrier permeability when incorporated into kinase inhibitor scaffolds targeting central nervous system malignancies. [1][2]

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